molecular formula C16H22N2O B7501563 N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide

Cat. No. B7501563
M. Wt: 258.36 g/mol
InChI Key: RPRXOLAJYKPTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide is a selective inhibitor of GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide increases GABA levels in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is thought to underlie the anticonvulsant and anxiolytic effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to have other biochemical and physiological effects. For example, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and plasticity. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to increase the levels of other neurotransmitters, including dopamine and serotonin, suggesting its potential use in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has several advantages as a research tool, including its high potency and selectivity for GABA transaminase. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to have good oral bioavailability and brain penetration, making it suitable for in vivo studies. However, there are also some limitations to the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide in lab experiments. For example, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has a relatively short half-life in the body, which may limit its effectiveness in chronic studies. Additionally, the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide may be limited by its potential for off-target effects on other enzymes and neurotransmitter systems.

Future Directions

There are several future directions for research on N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide. One area of interest is the potential use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide in the treatment of epilepsy, particularly in drug-resistant cases. Additionally, there is interest in exploring the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide in the treatment of substance abuse disorders, as well as mood disorders such as depression and anxiety. Further research is also needed to better understand the long-term effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide on brain function and behavior, as well as its potential for off-target effects. Finally, the development of more potent and selective GABA transaminase inhibitors may provide new opportunities for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with cyclopropylamine to form N-(4-methylbenzoyl)cyclopropylamine. This intermediate is then reacted with 4-fluoro-3-nitrobenzoic acid to form the desired product, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide. The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been optimized to produce high yields and purity, making it a suitable candidate for further research and development.

Scientific Research Applications

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.

properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-12-2-4-13(5-3-12)16(19)17-14-8-10-18(11-9-14)15-6-7-15/h2-5,14-15H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRXOLAJYKPTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.